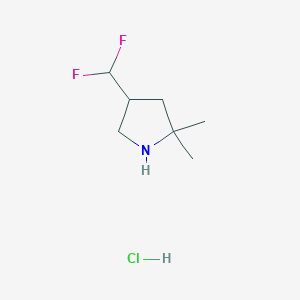

4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride” seems to be a chemical compound that contains a difluoromethyl group . Difluoromethyl groups are known to influence the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for difluoromethylation. For instance, a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis

Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, indicating potential catalytic applications for similar compounds in organic synthesis (Liu et al., 2014).

Synthesis and Polymer Applications

Aromatic diamine monomers containing pyridine and fluorine have been synthesized and used in the preparation of novel aromatic polyimides, showing excellent solubility and thermal stability. This suggests the potential use of similar fluorinated compounds in the development of high-performance materials (Zhang et al., 2007).

Luminescent Material Applications

Heteroleptic cationic Ir(III) complexes have been designed to exhibit fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and aggregation-induced phosphorescence emission (AIPE), showcasing the use of fluorinated compounds in smart luminescent materials for data security protection (Song et al., 2016).

Regioselective Nucleophilic Substitution

Research on 2,4-difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine has demonstrated regioselective nucleophilic substitution, guiding synthetic strategies for modifying pyridine derivatives and potentially extending to the manipulation of similar fluorinated compounds (Schlosser et al., 2005).

Solvent-free Synthesis Innovations

The solvent-free synthesis of 2,4,6-triarylpyridine derivatives, highlighting the broad spectrum of biological and pharmaceutical properties of pyridine derivatives, indicates a methodological advancement that could be relevant to the synthesis of related fluorinated compounds (Maleki, 2015).

properties

IUPAC Name |

4-(difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-7(2)3-5(4-10-7)6(8)9;/h5-6,10H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIMHWMKFSOQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)C(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)

![(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)

![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2574684.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)